molecular formula C13H20N2O B13882636 2-Methoxy-4-(1-methylpiperidin-3-yl)aniline CAS No. 1116228-62-6

2-Methoxy-4-(1-methylpiperidin-3-yl)aniline

Cat. No.: B13882636
CAS No.: 1116228-62-6
M. Wt: 220.31 g/mol
InChI Key: ZFSUHCWWEUIUHP-UHFFFAOYSA-N
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Description

2-Methoxy-4-(1-methylpiperidin-3-yl)aniline is a chemical compound with the molecular formula C13H20N2O. This compound features a methoxy group and a piperidine ring, making it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(1-methylpiperidin-3-yl)aniline typically involves the reaction of 2-methoxyaniline with 1-methylpiperidine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(1-methylpiperidin-3-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Methoxy-4-(1-methylpiperidin-3-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its structural features.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(1-methylpiperidin-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline
  • 2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline

Uniqueness

2-Methoxy-4-(1-methylpiperidin-3-yl)aniline is unique due to its specific structural features, such as the methoxy group and the position of the piperidine ring. These features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

1116228-62-6

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

2-methoxy-4-(1-methylpiperidin-3-yl)aniline

InChI

InChI=1S/C13H20N2O/c1-15-7-3-4-11(9-15)10-5-6-12(14)13(8-10)16-2/h5-6,8,11H,3-4,7,9,14H2,1-2H3

InChI Key

ZFSUHCWWEUIUHP-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)C2=CC(=C(C=C2)N)OC

Origin of Product

United States

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